(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an amino group, an ethoxy group, and a carbamate ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-amino-4-ethoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds as follows:
2-Amino-4-ethoxyphenol+tert-Butyl chloroformate→(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Substitution: Various substituted carbamates.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methoxy-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Amino-4-chloro-phenyl)-carbamic acid tert-butyl ester: Contains a chloro group instead of an ethoxy group.
(2-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester: Has a hydroxy group instead of an ethoxy group.
Uniqueness
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl (2-amino-4-ethoxyphenyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
- Chemical Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- CAS Number : 954238-96-1
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, it has been investigated for its inhibitory effects on various enzymes and cellular pathways.
Inhibition of Mycobacterium tuberculosis
Recent studies have highlighted the compound's potential as an inhibitor of phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of mycobacterial lipids. Inhibition of PptT has been correlated with reduced growth of Mycobacterium tuberculosis (Mtb) in vitro. For instance, a study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against Mtb, suggesting a structure–activity relationship that enhances potency with specific substitutions on the aromatic ring .
In Vitro Studies
In vitro assays have shown that this compound can induce cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | Concentration (µM) | Effect | Reference |
---|---|---|---|
Jurkat (leukemia) | 10 - 50 | Induces apoptosis | |
HeLa (cervical) | 5 - 25 | Inhibits proliferation | |
K562 (leukemia) | 15 - 30 | Cytotoxic effects observed |
In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound. For example, animal models treated with varying doses demonstrated significant tumor growth inhibition, indicating potential anti-cancer properties. One study reported that administering the compound at a dose of 150 mg/kg resulted in a notable reduction in tumor mass compared to control groups .
Case Studies
- Case Study on Anticancer Activity : A study evaluating the compound's efficacy against chronic lymphocytic leukemia cells found that it induced apoptosis through the downregulation of specific pro-survival proteins. Mice treated with the compound showed reduced tumor sizes and altered expression levels of key regulatory proteins involved in cell cycle progression and apoptosis .
- Cardiotoxicity Assessment : While exploring the pharmacological profile, some analogs were noted to cause cardiotoxic effects, such as changes in cardiomyocyte function. This raises concerns regarding the safety profile for potential therapeutic applications .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16) |
InChI Key |
HRHYTRFULIDEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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